4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine chemical structure and properties
4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine chemical structure and properties
Title: 4-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine: Structural Profiling, Synthesis, and Application in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer precise geometric and electronic control. 4-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine (CAS: 1190312-55-0)[1] is a highly functionalized derivative of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) that serves as a cornerstone building block for developing ATP-competitive kinase inhibitors.
As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical advantages of this specific scaffold, detail its self-validating synthetic methodology, and outline the pharmacological workflows required to leverage it in High-Throughput Screening (HTS) campaigns.
Structural & Physicochemical Profiling
The transition from a traditional indole core to a 5-azaindole core fundamentally alters the molecule's electronic distribution and hydrogen-bonding capacity[2]. The introduction of the pyridine nitrogen (N5) acts as a potent hydrogen-bond acceptor, which is critical for engaging the hinge region of kinase ATP-binding pockets.
The structural brilliance of 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine lies in its substituents:
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3-Amino Group: This primary amine serves as a versatile synthetic handle. It is typically converted into an amide or urea, creating a vector that extends into the hydrophobic pocket II or the solvent-exposed region of the target protein.
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4-Methyl Group (The "Conformational Lock"): The strategic placement of a methyl group at the C4 position introduces severe steric hindrance. When the 3-amino group is functionalized, the C4-methyl forces the new substituent out of coplanarity with the azaindole core. This induced twist is a powerful Structure-Based Drug Design (SBDD) tactic used to drastically reduce off-target binding by enforcing a conformation that only fits specific kinase states (e.g., DFG-out)[3].
Table 1: Physicochemical Parameters of the Scaffold
| Property | Value | Structural Impact |
| CAS Number | 1190312-55-0 | Identifier for commercial sourcing. |
| Molecular Formula | C8H9N3 | Compact, low-molecular-weight core (Lead-like). |
| Molecular Weight | 147.18 g/mol | Leaves >350 Da budget for further derivatization. |
| Topological Polar Surface Area | 54.7 Ų | Optimal for membrane permeability and CNS penetration. |
| H-Bond Donors (HBD) | 2 (Pyrrole NH, Amine NH2) | Facilitates robust hinge-region interactions. |
| H-Bond Acceptors (HBA) | 3 (Pyridine N, Pyrrole NH, Amine N) | Enhances aqueous solubility compared to indoles. |
Synthetic Methodology: Regioselective Functionalization
To utilize this scaffold, it must be synthesized with high regioselectivity and purity. The following protocol details the synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine starting from the commercially available 4-methyl-1H-pyrrolo[3,2-c]pyridine.
Protocol 1: Two-Step Synthesis via Electrophilic Nitrosation
Objective: Regioselective amination of the C3 position while preserving the integrity of the azaindole core.
Step 1: Electrophilic Nitrosation
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Procedure: Dissolve 4-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a 1:1 mixture of glacial acetic acid and water. Cool the reactor to 0°C. Dropwise, add an aqueous solution of sodium nitrite (1.2 eq). Stir for 2 hours at 0°C.
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Causality: The C3 position of the azaindole is the most nucleophilic site. Acetic acid serves as both the solvent and the proton source to generate the active electrophile (nitrosonium ion, NO⁺) from sodium nitrite. Cooling to 0°C prevents oxidative degradation and ensures strict regiocontrol.
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Self-Validation (QC): Monitor the reaction via LC-MS. The step is only deemed complete when the starting material mass [M+H]⁺ is fully converted to the nitroso intermediate mass. The intermediate will precipitate as a brightly colored solid, providing a visual cue of reaction progress.
Step 2: Catalytic Hydrogenation
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Procedure: Filter the intermediate and dissolve it in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with nitrogen, followed by hydrogen gas. Stir vigorously under 1 atm H₂ for 12 hours at room temperature.
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Causality: Catalytic hydrogenation cleanly reduces the nitroso group to a primary amine. This method is explicitly chosen over harsh acidic metal reductions (e.g., SnCl₂) because it avoids metal coordination with the pyridine nitrogen, which complicates downstream purification.
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Self-Validation (QC): Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate and analyze via ¹H-NMR. The appearance of a broad singlet integrating to 2H (typically around 4.5–5.0 ppm in DMSO-d6) definitively confirms the formation of the primary amine.
Pharmacological Application: Target Engagement
Once synthesized and derivatized, 4-methyl-5-azaindole compounds are typically deployed as ATP-competitive inhibitors. The N1-H and N5 atoms form a bidentate donor-acceptor hydrogen bond pair with the backbone carbonyl and amide NH of the kinase hinge region (e.g., interacting with Met or Cys residues).
Caption: Pathway diagram showing azaindole-based inhibitors blocking kinase signaling cascades.
Table 2: Impact of C4-Methylation on Kinase Selectivity (Representative Data) To illustrate the power of the 4-methyl group, observe the representative IC₅₀ shift when comparing a standard 5-azaindole to the 4-methylated variant.
| Scaffold Derivative | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Fold |
| Des-methyl Azaindole Amide | 15 | 20 | 1.3x |
| 4-Methyl Azaindole Amide | 12 | >10,000 | >833x |
Note: The steric bulk of the C4-methyl group induces a conformational twist, drastically reducing off-target binding while maintaining primary target potency.
Experimental Validation: Kinase Inhibition Assay
To validate the efficacy of derivatives synthesized from this scaffold, a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Protocol 2: TR-FRET High-Throughput Screening Workflow
Objective: Quantify the IC₅₀ of 4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine derivatives with high reproducibility.
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Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Causality: Brij-35 is a non-ionic detergent explicitly added to prevent non-specific compound aggregation and adsorption to the microplate walls, preventing false positives.
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Compound Dilution: Perform an 11-point 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well pro-binding plate using an acoustic liquid handler.
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Causality: Acoustic dispensing (e.g., Echo 550) eliminates tip-based carryover and ensures mathematically precise nanoliter volume transfers, critical for accurate dose-response curves.
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Assay Assembly & Reaction: Add 5 µL of the Kinase/Peptide substrate mixture. Incubate for 15 minutes to allow the inhibitor to bind the hinge region. Add 5 µL of ATP to initiate the reaction. Incubate at room temperature for 60 minutes.
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Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-labeled anti-phospho antibodies.
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Self-Validation (QC): The assay system must validate itself before data extraction. Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. The plate data is only accepted if the Z'-factor > 0.6, guaranteeing a robust signal-to-background window.
Caption: TR-FRET assay workflow for evaluating the potency and validity of kinase inhibitors.
References
- Title: 2-Methylquinolin-8-amine (Contains 4-Methyl-1H-pyrrolo[3,2-c]pyridin-3-amine catalog and CAS data)
- Source: PubChem (National Institutes of Health)
- Title: Discovery of 1-[4-(3-Chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A)
